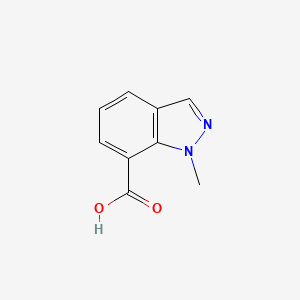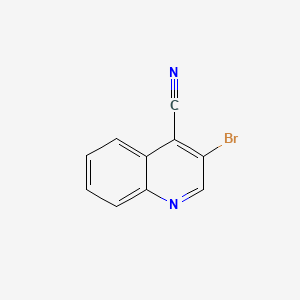
3-Bromoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C10H5BrN2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the third position and a cyano group at the fourth position of the quinoline ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be cyclized to form the desired quinoline derivative.
Industrial Production Methods: Industrial production methods for 3-Bromoquinoline-4-carbonitrile often involve the use of green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like lithium tributylmagnesate.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures, such as calothrixins.
Common Reagents and Conditions:
Substitution Reactions: Reagents like lithium tributylmagnesate in toluene at -10°C are commonly used.
Cyclization Reactions: Acid-promoters like TMSBr are used for cascade cyclization reactions.
Major Products Formed:
Functionalized Quinolines: Substitution reactions yield various functionalized quinolines.
Calothrixins: Cyclization reactions can produce compounds like calothrixin B and isocalothrixin B.
Scientific Research Applications
3-Bromoquinoline-4-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromoquinoline-4-carbonitrile involves its interaction with various molecular targets and pathways. For example, in cyclization reactions, the compound undergoes a sequence of addition, cyclization, and elimination steps to form complex structures . The presence of the bromine atom and the cyano group allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
3-Bromoquinoline: Similar in structure but lacks the cyano group.
4-Bromoquinoline: The bromine atom is at the fourth position instead of the third.
5-Bromoquinoline: The bromine atom is at the fifth position.
Uniqueness: 3-Bromoquinoline-4-carbonitrile is unique due to the presence of both the bromine atom and the cyano group, which allows for a wider range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
3-bromoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-6-13-10-4-2-1-3-7(10)8(9)5-12/h1-4,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIBKSRNPFDUOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677796 |
Source


|
| Record name | 3-Bromoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-93-0 |
Source


|
| Record name | 3-Bromoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)
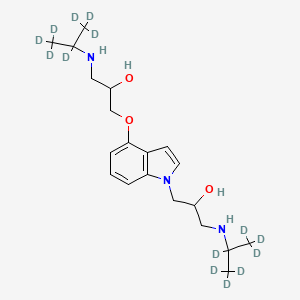

![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)
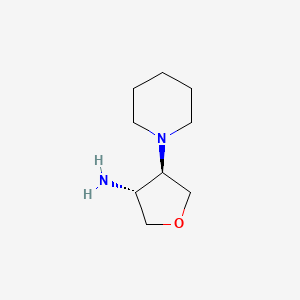
![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)
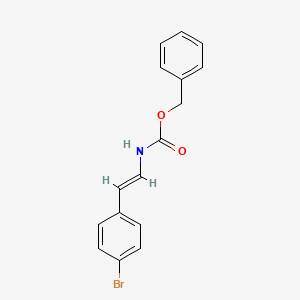



![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)

